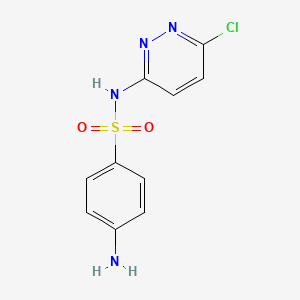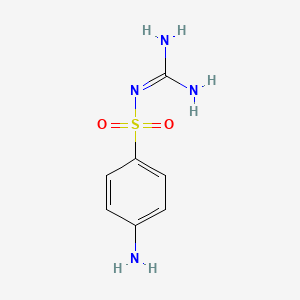
Tussilagone
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tussilagone involves several steps, starting from the extraction of Tussilago farfara. The plant material is typically subjected to solvent extraction, followed by chromatographic techniques to isolate this compound . Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating a reliance on natural extraction methods.
Industrial Production Methods: Industrial production of this compound primarily involves large-scale extraction from Tussilago farfara. The process includes harvesting the plant, drying, and solvent extraction. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tussilagone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varied biological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield epoxides and hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Tussilagone has a wide range of scientific research applications:
Chemistry: this compound is studied for its potential to undergo various chemical transformations, leading to the synthesis of novel compounds.
Biology: It is used to investigate its effects on cellular processes, including inflammation and angiogenesis.
Medicine: this compound has shown promise in the treatment of inflammatory diseases, cancer, and sepsis
Industry: The compound is explored for its potential use in pharmaceuticals and nutraceuticals.
Wirkmechanismus
Tussilagone exerts its effects through multiple molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Tussilagone is unique among sesquiterpenoids due to its diverse biological activities. Similar compounds include:
Tussilagofarin: Another sesquiterpenoid from Tussilago farfara with anti-inflammatory properties.
Tussilagofarol: A chromone compound from the same plant, known for its inhibitory effects on nitric oxide production.
Compared to these compounds, this compound exhibits a broader range of pharmacological activities, making it a valuable subject for further research.
Eigenschaften
IUPAC Name |
[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUPNMDNSQIWBB-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tussilagone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104012-37-5 | |
| Record name | Tussilagone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 - 101 °C | |
| Record name | Tussilagone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tussilagone exert its anti-inflammatory effects?
A1: this compound has been shown to inhibit the production of inflammatory mediators like nitric oxide and prostaglandin E2, as well as inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1). [] These effects are attributed to its ability to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, which are crucial for inflammatory responses. [, , , ]
Q2: What is the role of heme oxygenase-1 (HO-1) in this compound's anti-inflammatory activity?
A2: Research suggests that this compound can upregulate HO-1 expression, leading to the production of immunosuppressive molecules like biliverdin and carbon monoxide. [] This HO-1 induction contributes to this compound's ability to inhibit dendritic cell functions, which play a critical role in initiating and modulating immune responses. []
Q3: How does this compound impact platelet function?
A3: this compound demonstrates antiplatelet activity by inhibiting platelet aggregation induced by collagen, thrombin, and ADP. [] This effect is linked to the suppression of the Syk/PLCγ2-PKC/MAPK and PI3K-Akt-GSK3β signaling pathways downstream of the platelet glycoprotein VI (GPVI) receptor. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C20H28O5 and a molecular weight of 348.43 g/mol. [, ]
Q5: What spectroscopic techniques are used to characterize this compound?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR and 13C-NMR), mass spectrometry (MS), and circular dichroism (CD) spectroscopy have been employed to elucidate the structure and stereochemistry of this compound. [, , ]
Q6: What are the potential therapeutic applications of this compound?
A6: this compound has shown promise in preclinical studies for its potential in treating various conditions, including:
- Inflammatory diseases: Due to its anti-inflammatory properties, this compound is being investigated for its potential in treating inflammatory bowel disease (colitis), [] allergic rhinitis, [] and acute pancreatitis. []
- Thrombosis: Its antiplatelet activity makes it a potential candidate for preventing thrombosis. []
- Cancer: Studies suggest that this compound may possess anti-tumorigenic effects in colitis-associated colon cancer models by reducing inflammation and tumor growth. [, ]
- Metabolic disorders: this compound has demonstrated the ability to improve glucose metabolism and reduce lipid accumulation in models of hepatic steatosis (fatty liver disease), indicating potential for treating metabolic disorders like NAFLD. []
Q7: How is this compound metabolized in the body?
A7: Studies utilizing ultra-high-performance liquid chromatography coupled with high-resolution LTQ-Orbitrap mass spectrometry (UHPLC/HRMS) have identified various metabolites of this compound in rat and human liver microsomes. [] The primary metabolic pathways include hydrolysis of ester bonds, hydroxylation, and demethylation. []
Q8: Are there any pharmacokinetic studies available on this compound?
A8: Yes, researchers have investigated the pharmacokinetics of this compound in rats after intravenous and intragastrical administration. [, ] These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile, essential for understanding its behavior in vivo.
Q9: What analytical methods are used to determine the quality and purity of this compound?
A9: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including diode-array detection (DAD) [] and mass spectrometry (MS/MS), [, , ] is widely employed for the quantitative and qualitative analysis of this compound in plant extracts and biological samples.
Q10: How is the quality of Tussilago farfara assessed?
A10: Several approaches are used to assess the quality of Tussilago farfara, including:* Microscopy: Microscopic examination can quantify characteristic features, such as pollen grains, to assess quality. []* Chemical analysis: HPLC coupled with various detectors is used to quantify the content of key bioactive compounds, including this compound, chlorogenic acid, rutin, and isoquercitrin. [, , , , ]* NMR-based metabolomics: This technique allows for the simultaneous analysis of a wide range of metabolites in Tussilago farfara samples, providing insights into chemical variations between different sources and growth conditions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


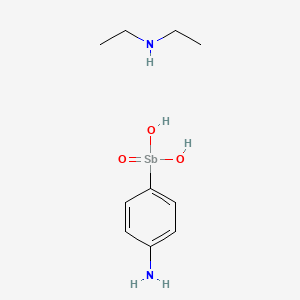
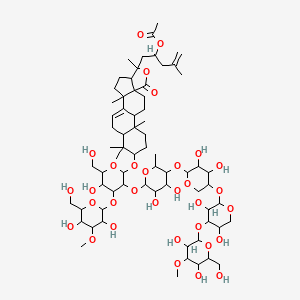
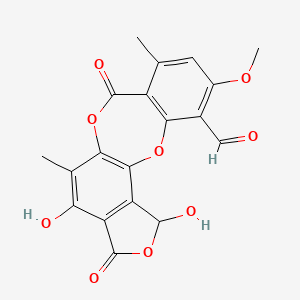

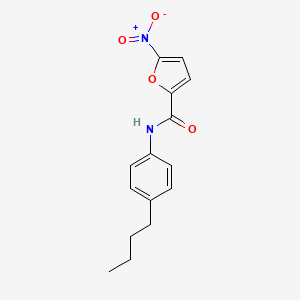
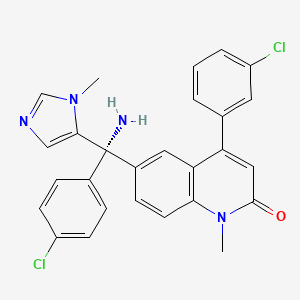
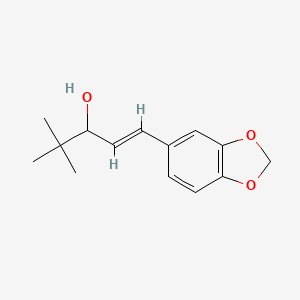
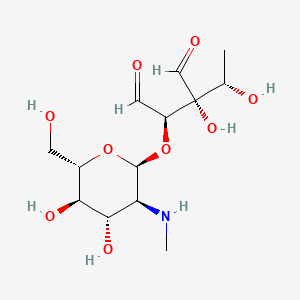
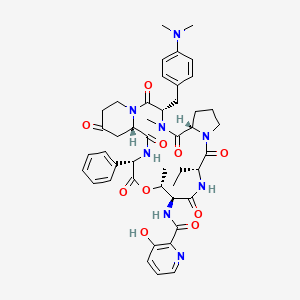

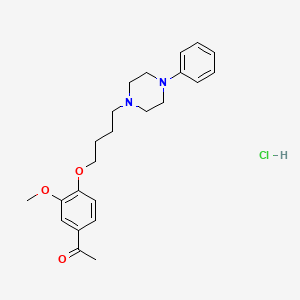
![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)
